molecular formula C11H12O2 B14512953 3-(Cyclopent-1-en-1-yl)benzene-1,2-diol CAS No. 62922-40-1

3-(Cyclopent-1-en-1-yl)benzene-1,2-diol

Cat. No.: B14512953
CAS No.: 62922-40-1
M. Wt: 176.21 g/mol
InChI Key: UCULGHZLWVADGS-UHFFFAOYSA-N
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Description

3-(Cyclopent-1-en-1-yl)benzene-1,2-diol is an organic compound that features a benzene ring substituted with a cyclopentene group and two hydroxyl groups. This compound is part of the dihydroxybenzenes family, which are known for their diverse chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopent-1-en-1-yl)benzene-1,2-diol can be achieved through various synthetic routes. One common method involves the reaction of cyclopentene with benzene derivatives under specific conditions. For instance, the reaction of organocerium reagents with cycloalkanones can provide alkoxides, which upon further reaction with MsCl or SOCl2 and DBU, yield aryl-substituted cycloalkenes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of catalytic processes, such as palladium-catalyzed reactions, is common in industrial settings to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopent-1-en-1-yl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzene derivatives .

Scientific Research Applications

3-(Cyclopent-1-en-1-yl)benzene-1,2-diol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclopent-1-en-1-yl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(Cyclopent-1-en-1-yl)benzene-1,2-diol apart from similar compounds is the presence of the cyclopentene group, which imparts unique chemical properties and reactivity.

Properties

CAS No.

62922-40-1

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-(cyclopenten-1-yl)benzene-1,2-diol

InChI

InChI=1S/C11H12O2/c12-10-7-3-6-9(11(10)13)8-4-1-2-5-8/h3-4,6-7,12-13H,1-2,5H2

InChI Key

UCULGHZLWVADGS-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C2=C(C(=CC=C2)O)O

Origin of Product

United States

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